(5Z)-5-(3-chlorobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
For large-scale production, the synthesis can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Methanesulfonate derivatives: Compounds with similar structural features, used in pharmaceutical preparations.
Uniqueness
(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique triazolo-thiazole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H14ClN3O2S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14ClN3O2S/c1-26-16-8-5-13(6-9-16)7-10-18-22-20-24(23-18)19(25)17(27-20)12-14-3-2-4-15(21)11-14/h2-12H,1H3/b10-7+,17-12- |
InChI Key |
JIKVKBKDVJHVST-VXGMZCCXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.